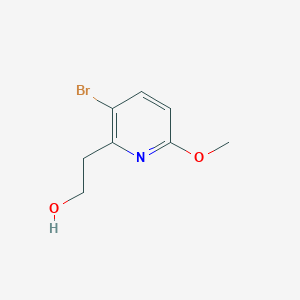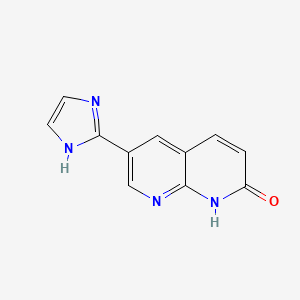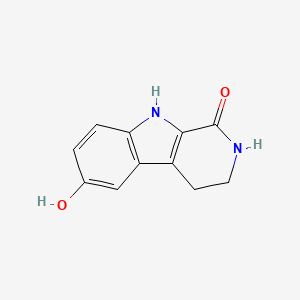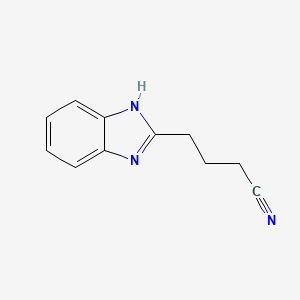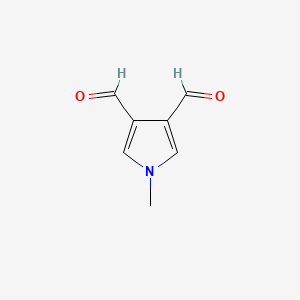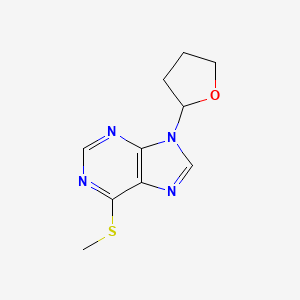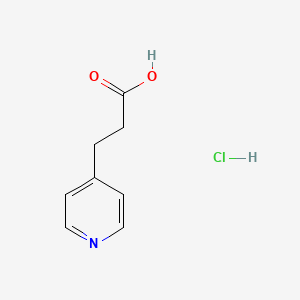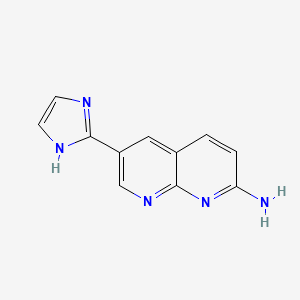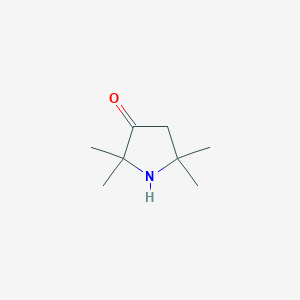
2,2,5,5-Tetramethylpyrrolidin-3-one
Übersicht
Beschreibung
“2,2,5,5-Tetramethylpyrrolidin-3-one” is a chemical compound . It is also known as "3-Pyrrolidinone, 2,2,5,5-tetramethyl-" . It is used in the laboratory for various purposes .
Synthesis Analysis
Pyrrolidine derivatives, including “2,2,5,5-Tetramethylpyrrolidin-3-one”, can be synthesized using different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “2,2,5,5-Tetramethylpyrrolidin-3-one” is C8H17N . It has an average mass of 127.227 Da and a monoisotopic mass of 127.136101 Da .Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Applications
2,2,5,5-Tetramethylpyrrolidin-3-one derivatives, especially those substituted with various functional groups, have been utilized in mass spectrometry. These derivatives are particularly valuable in the study of stable free radicals, notably in the synthesis of ‘spin labels’. The mass spectra of these compounds reveal specific fragmentation patterns that are crucial for understanding their behavior under electron bombardment conditions. The study by Davies, Morrison, and Barratt (1974) details the high-resolution mass spectra of these nitroxides, emphasizing their significance in analytical applications (Davies, Morrison, & Barratt, 1974).
Biomedical Research: Spin Labels and Probes
In biomedical research, particularly in magnetic resonance spectroscopy and imaging, 2,2,5,5-Tetramethylpyrrolidin-3-one derivatives play a crucial role. These compounds are used as spin labels and probes due to their stable radical properties. A study by Dobrynin et al. (2021) introduced a convenient method for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant spin label, highlighting its application in biophysical studies (Dobrynin et al., 2021).
DNA Oligonucleotide Synthesis
Marchán et al. (2004) explored the use of 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl group in the solid-phase preparation of DNA oligonucleotides. This compound serves as a protecting group for 5'-hydroxyl in deoxyribonucleoside phosphoramidites, demonstrating its vital role in the synthesis of oligonucleotides for microarrays (Marchán, Cieślak, Livengood, & Beaucage, 2004).
Magnetic Resonance Imaging (MRI)
In MRI, certain 2,2,5,5-Tetramethylpyrrolidin-3-one derivatives, particularly nitroxide radicals, are used as contrast agents. Hyodo et al. (2006) investigated the use of these radicals in assessing the intracellular redox status of tumors, providing a noninvasive method to evaluate the reducing power of tissues (Hyodo, Matsumoto, Matsumoto, Mitchell, & Krishna, 2006).
Antioxidant and Antimicrobial Applications
Compounds derived from 2,2,5,5-Tetramethylpyrrolidin-3-one have shown antioxidant potential and antimicrobial activities. For instance, Yushkova et al. (2013) synthesized spin-labeled amides of trolox, exhibiting promising results for application in biomedical studies using MRI (Yushkova, Chernyak, Polienko, Gatilov, Morozov, & Grigor’ev, 2013). Zakrzewski et al. (2019) synthesized novel nitroxyl selenoureas and selenocarbamates from 2,2,5,5-tetramethylpyrrolidine-1-oxyl derivatives, demonstrating significant antifungal and antibacterial activity (Zakrzewski, Huras, Kiełczewska, Krawczyk, Hupko, & Jaszczuk, 2019).
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including “2,2,5,5-Tetramethylpyrrolidin-3-one”, have been suggested as potential scaffolds for the development of new biologically active compounds . A new convenient procedure for the preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of widely used carboxy-Proxyl, has been suggested .
Eigenschaften
IUPAC Name |
2,2,5,5-tetramethylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-6(10)8(3,4)9-7/h9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDVQRKVEZYOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(N1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500810 | |
| Record name | 2,2,5,5-Tetramethylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylpyrrolidin-3-one | |
CAS RN |
5167-85-1 | |
| Record name | 2,2,5,5-Tetramethylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




